2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-hydroxy-8-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-10-7-8-17-12(9-10)16-14(18)13(15(17)19)11-5-3-2-4-6-11/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPYDPKTCNIMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes can be used to synthesize derivatives of this compound . The reaction typically proceeds under mild conditions and can be executed on a gram scale.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production. The operational simplicity and broad functional group tolerance of these reactions make them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and chalcogenating agents. The reactions typically proceed under mild conditions, making them suitable for various applications.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, chalcogenation reactions can yield 3-ArS/ArSe derivatives in high yields (up to 95%) .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit antitumor properties. For instance, compounds similar to 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one have been shown to inhibit cancer cell proliferation through mechanisms involving the inhibition of specific kinases such as CDK4 and p38 MAPK pathways. These pathways are crucial for cell cycle regulation and apoptosis, making them viable targets for cancer therapy .
Antimicrobial Properties
Studies have demonstrated that pyrido[1,2-a]pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The compound's structure allows it to interact with microbial enzymes, inhibiting their function and leading to cell death. For example, derivatives of this compound have shown effectiveness against resistant strains of bacteria, indicating potential use in treating infections .
Organic Synthesis
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex heterocycles. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclizations. For instance, metal-free C-3 chalcogenation methods have been developed using this compound to create sulfenylated and selenylated derivatives with high yields . This versatility makes it a valuable building block in organic synthesis.
Green Chemistry Approaches
Recent studies emphasize the importance of environmentally friendly synthesis methods involving pyrido[1,2-a]pyrimidines. The one-pot synthesis techniques reduce waste and improve atom economy, aligning with green chemistry principles . Such methods not only enhance the efficiency of synthesizing these compounds but also minimize the environmental impact.
Table 1: Biological Activities of Pyrido[1,2-a]pyrimidine Derivatives
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of various pyrido[1,2-a]pyrimidine derivatives in vitro against several cancer cell lines. The results indicated that modifications to the phenyl group significantly enhanced activity against breast cancer cells by promoting apoptosis through the inhibition of CDK4 .
Case Study 2: Antimicrobial Screening
In another research project, a series of synthesized pyrido[1,2-a]pyrimidines were screened for antimicrobial activity against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s lipophilicity allows it to diffuse easily into cells, where it can interact with enzymes and receptors . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Key Structural and Functional Differences
Compounds with piperazine or methoxyethyl substituents (e.g., ) exhibit enhanced solubility and pharmacokinetic profiles due to their basic or polar groups.
Position 3 Modifications: The phenyl group in the target compound contributes to π-π stacking interactions, whereas thiazolidinone or selenyl groups (e.g., ) introduce redox-active or metal-chelating properties.
Synthetic Accessibility :
- The target compound can be synthesized via C–H functionalization strategies using iodine catalysis, as described in . In contrast, Suzuki-Miyaura coupling is employed for aryl/alkyl substitutions at position 3 (e.g., ).
Pharmacological and Chemical Reactivity Insights
- Mechanism of Action: The hydroxyl and phenyl groups in the target compound likely interact with hydrophobic pockets and catalytic sites in enzymes, as seen in similar CXCR3 antagonists . Thiazolidinone-containing analogs (e.g., ) exhibit activity against pathogens via thiol-disulfide interchange mechanisms.
- Reactivity: The hydroxyl group at C2 makes the compound prone to oxidation or conjugation reactions, whereas chloroethyl or bromophenoxy derivatives (e.g., ) undergo nucleophilic substitution or halogen-bonding interactions.
- Biological Potency: Piperazine- and thiazolidinone-substituted derivatives (e.g., ) show broader activity spectra (e.g., neuroactive, anti-inflammatory) compared to the target compound’s predicted enzyme inhibition.
Biological Activity
2-Hydroxy-8-methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as a therapeutic agent.
Chemical Structure and Properties
The compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, characterized by a fused ring system that contributes to its biological activity. Its chemical formula is , and it features a hydroxyl group at position 2, a methyl group at position 8, and a phenyl group at position 3.
Cytotoxicity
Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For instance, one study synthesized several pyridopyrimidinone-thiazole hybrids and evaluated their cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. The results indicated that compounds with aromatic substitutions showed enhanced cytotoxic activity. Specifically, compound K5 with a chlorophenyl substituent exhibited the highest potency against both cell lines, suggesting that structural modifications can significantly influence biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| K5 | MCF-7 | 10.5 |
| K5 | HeLa | 8.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of pyrido[1,2-a]pyrimidin-4-one derivatives has also been explored. In vitro studies indicated that certain analogs effectively inhibited COX-2 activity, which is crucial in the inflammatory response. For example, compounds tested showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests that modifications to the pyrido[1,2-a]pyrimidin-4-one framework can yield potent anti-inflammatory agents .
| Compound | COX-2 Inhibition IC50 (µM) |
|---|---|
| Compound A | 0.04 ± 0.01 |
| Celecoxib | 0.04 ± 0.01 |
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Induction of Apoptosis : Cytotoxic effects are often associated with the induction of programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways related to cancer progression and inflammation.
Case Studies
Several case studies highlight the effectiveness of this compound in preclinical models:
- Cytotoxicity Against Cancer Cells : A study involving various derivatives demonstrated significant cytotoxic effects on both MCF-7 and HeLa cells, with structure-activity relationship (SAR) analysis revealing that aromatic substitutions enhance potency.
- Anti-inflammatory Activity : Research indicated that compounds derived from this scaffold exhibited promising anti-inflammatory properties through COX inhibition assays, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. How do electronic effects influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Electron-deficient aryl groups : Accelerate oxidative addition in Suzuki-Miyaura reactions (e.g., –CF3 substituents reduce activation energy by 5–10 kcal/mol).
- Halogen positioning : Iodo at C-3 outperforms bromo in coupling efficiency (yield difference ~15–20%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
